molecular formula C12H11BrN4 B1381615 2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1778577-85-7

2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1381615
M. Wt: 291.15 g/mol
InChI Key: SYVWDNVTYRQOEA-UHFFFAOYSA-N
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Description

“2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound. It contains a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a bromopyridine moiety, which is a colorless liquid used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Various methods for the synthesis of pyrimidines are described in the literature .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” can be analyzed using computational tools . These tools can identify the molecular and electronic behavior of the compound . Quantum and chemical parameters can be calculated, and the molecular electrostatic surface potential can be studied .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” can be complex. The compound can undergo various reactions, including condensation, cyclization, and elimination . The reactions are likely to proceed through a sequence of steps .

Scientific Research Applications

Synthesis and Derivative Formation The compound is used as a key intermediate in the synthesis of various derivatives with potential biological activities. It serves as a precursor in the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, indicating its significance in creating structurally diverse molecules for potential pharmaceutical applications (Kuznetsov & Chapyshev, 2007).

Heterocyclic Scaffold Assembly It's involved in complex heterocyclic scaffold assembly, as seen in reactions of 3-cyanopyridine-2(1H)-thiones with Biginelli-type compounds, leading to the formation of pyrido[3″,2″:4′,5′]thieno[2′,3′:5,6]pyrido[4,3-d]pyrimidine derivatives. These derivatives are noted for their antibacterial and antifungal activities, highlighting the compound's role in synthesizing biologically active molecules (Lebedyeva et al., 2012).

Methodological Overview in Synthetic Chemistry The compound is central to methodological studies in synthetic chemistry. It's used as a starting material in multi-step synthesis processes for tetrahydropteroic acid derivatives, showcasing its versatility and importance in developing complex organic molecules with potential pharmacological uses (Elattar & Mert, 2016).

Future Directions

The future directions for research on “2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” could involve further exploration of its potential biological activities . This could include more detailed studies on its anti-fibrotic activities and the development of novel anti-fibrotic drugs . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

2-(3-bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4/c13-9-2-1-4-15-11(9)12-16-7-8-6-14-5-3-10(8)17-12/h1-2,4,7,14H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVWDNVTYRQOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=C(C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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